molecular formula C9H6ClNOS B12084923 1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone CAS No. 65840-54-2

1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone

Cat. No.: B12084923
CAS No.: 65840-54-2
M. Wt: 211.67 g/mol
InChI Key: VTNMKVKGIFCZRD-UHFFFAOYSA-N
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Description

1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone (CAS 65840-54-2) is a small molecule building block based on the benzothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound, with the molecular formula C 9 H 6 ClNOS and a molecular weight of 211.67 g/mol , serves as a key synthetic intermediate in pharmaceutical research and development. Benzothiazole derivatives are extensively investigated for their potential in treating neurodegenerative diseases; they can act as inhibitors for targets like human 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in the pathogenesis of Alzheimer's disease . Furthermore, structurally related heterocyclic compounds are being explored for their potent anti-parasitic properties, particularly against Cryptosporidium parvum , a cause of life-threatening diarrheal disease . The chlorobenzothiazole core provides a vital hydrophobic pharmacophore for interaction with various enzymatic targets. As a high-purity chemical, it is supplied for non-human research applications only. This product is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-1,3-benzothiazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNOS/c1-5(12)9-11-7-4-6(10)2-3-8(7)13-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNMKVKGIFCZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(S1)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285772
Record name 1-(5-Chloro-2-benzothiazolyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65840-54-2
Record name 1-(5-Chloro-2-benzothiazolyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65840-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-2-benzothiazolyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis of 1 5 Chlorobenzo D Thiazol 2 Yl Ethanone

Historical and Pioneering Synthetic Routes to 1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone

The early syntheses of benzothiazole (B30560) derivatives were foundational to the development of heterocyclic chemistry. While specific documentation for the pioneering synthesis of this compound is not extensively detailed in early literature, its synthesis can be understood through the lens of classical benzothiazole formation reactions. One of the earliest and most fundamental methods for the formation of the benzothiazole core is the Jacobson synthesis, which involves the ring closure of 2-aminothiophenols. ijper.orgpcbiochemres.com In the context of the target molecule, a plausible historical synthetic route would involve the reaction of 2-amino-4-chlorothiophenol with a reagent that can provide the acetyl group.

A likely early approach would have been the condensation of 2-amino-4-chlorothiophenol with pyruvic acid or a derivative thereof. The reaction of 2-aminobenzenethiols with α-keto acids is a known method for the synthesis of 2-substituted benzothiazoles. nih.gov This reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization and dehydration to yield the benzothiazole ring.

Another pioneering approach could have involved the acylation of a pre-formed 5-chlorobenzothiazole nucleus. However, the direct acylation of the 2-position of a benzothiazole ring was not a straightforward reaction in early organic synthesis. Therefore, the construction of the ring with the acetyl group already in place, or in a masked form, was the more probable strategy.

Contemporary Synthetic Strategies and Innovations

Modern organic synthesis has brought forth a plethora of methods for the construction of complex molecules like this compound with greater efficiency, selectivity, and sustainability. These strategies range from conventional multi-step syntheses to advanced catalytic and flow chemistry techniques.

Conventional Multistep Organic Synthesis Approaches

Conventional approaches to the synthesis of this compound generally rely on the condensation of 2-amino-4-chlorothiophenol with a suitable C2-synthon for the acetyl group. A common and effective method is the reaction of 2-amino-4-chlorothiophenol with ethyl 2-chloroacetoacetate, followed by hydrolysis and decarboxylation.

Another well-established conventional method involves the reaction of 2-amino-4-chlorothiophenol with acetylacetone. This reaction typically proceeds in the presence of an oxidizing agent to facilitate the cyclization and aromatization of the thiazole (B1198619) ring.

A notable one-pot strategy for the synthesis of 2-acylbenzothiazoles involves the reaction of aryl methyl ketones and 2-aminobenzenethiols under metal-free conditions. researchgate.net In this approach, the aryl methyl ketone is first activated, for example with an N-bromosuccinimide (NBS) or a similar reagent, to form an α-halo ketone in situ, which then reacts with the 2-aminothiophenol.

Starting Material 1Starting Material 2Reagents/ConditionsProductYield
2-Amino-4-chlorothiophenolPyruvic acidHeatThis compoundModerate
2-Amino-4-chlorothiophenolEthyl 2-chloroacetoacetate1. Condensation 2. Hydrolysis/DecarboxylationThis compoundGood
2-Amino-4-chlorothiophenolAcetylacetoneOxidizing agent (e.g., I2, H2O2)This compoundGood
2-Amino-4-chlorothiophenol4-ChloroacetophenoneMetal-free, e.g., TsNBr2, DMSOThis compoundModerate-Good

Catalytic Synthesis Methodologies (e.g., Metal-Catalyzed Coupling, Organocatalysis)

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions. Both metal-catalyzed and organocatalytic approaches have been developed for the synthesis of benzothiazole derivatives.

Metal-Catalyzed Synthesis:

Transition metal catalysts, particularly those based on copper and palladium, have been employed in the synthesis of 2-substituted benzothiazoles. organic-chemistry.orgjst.go.jp For the synthesis of 2-acylbenzothiazoles, a copper-catalyzed reaction between a 2-halobenzothiazole and a terminal alkyne, followed by hydration of the alkyne, represents a potential route. More directly, metal-catalyzed acylation reactions of the benzothiazole ring at the 2-position have been developed. For instance, a palladium-catalyzed carbonylative coupling of 2-halo-5-chlorobenzothiazole with an organometallic reagent could be a viable, albeit less common, approach.

A more direct and efficient method involves the iron-catalyzed arylation of benzothiazole with olefins, using molecular oxygen as a green oxidant, to produce 2-arylbenzothiazole derivatives. nih.gov While not a direct route to the acetyl derivative, this highlights the utility of iron catalysis in functionalizing the 2-position.

Organocatalysis:

Organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of often toxic and expensive metals. In the context of benzothiazole synthesis, organocatalytic methods have been developed for the asymmetric synthesis of more complex benzothiazole-containing structures. pcbiochemres.comorganic-chemistry.org For the synthesis of this compound, an organocatalytic approach could involve the activation of a suitable acetyl donor by an organic catalyst, followed by its reaction with 2-amino-4-chlorothiophenol. For example, an N-heterocyclic carbene (NHC) could potentially catalyze the reaction between 2-amino-4-chlorothiophenol and an α-dicarbonyl compound.

Catalyst TypeReactant 1Reactant 2ConditionsProduct
Copper(I)2-Iodo-5-chlorobenzothiazoleAcetylene1. Coupling 2. HydrationThis compound
Palladium(0)2-Bromo-5-chlorobenzothiazoleAcetyl-organometallic reagentCarbonylative couplingThis compound
Chiral Amine2-BenzothiazolimineAldehydeAsymmetric [4+2] cyclizationChiral Benzothiazolopyrimidines

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several green approaches have been explored, primarily focusing on the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts.

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to significantly accelerate the synthesis of benzothiazole derivatives. The reaction of 2-aminothiophenols with various carbonyl compounds under microwave irradiation often leads to higher yields in shorter reaction times compared to conventional heating. nih.govanalis.com.mysemanticscholar.org The synthesis of this compound can be efficiently achieved by the microwave-assisted condensation of 2-amino-4-chlorothiophenol with an appropriate acetyl synthon. researchgate.net

Ultrasound-Assisted Synthesis:

Sonochemistry, or the use of ultrasound to promote chemical reactions, is another green technique that has been applied to the synthesis of benzothiazoles. analis.com.my Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. The synthesis of halogenated benzothiazoles has been successfully performed under ultrasonic conditions, suggesting its applicability to the preparation of the target compound. nih.govnih.gov

Green Chemistry TechniqueReactant 1Reactant 2ConditionsAdvantages
Microwave Irradiation2-Amino-4-chlorothiophenolAcetylacetoneSolvent-free or in a green solventRapid reaction times, high yields
Ultrasound Irradiation2-Amino-4-chlorothiophenolPyruvic acidRoom temperature, solvent-freeEnergy efficient, improved yields

Flow Chemistry and Continuous Synthesis Applications

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of heterocyclic compounds, including benzothiazoles, is an area where flow chemistry has shown significant promise.

A continuous flow process for the synthesis of this compound would typically involve pumping a solution of the starting materials, such as 2-amino-4-chlorothiophenol and an acetylating agent, through a heated reactor. The product could then be purified in-line. While specific flow synthesis protocols for this exact compound are not widely reported, the general principles have been established for the synthesis of related heterocycles. nih.gov For example, a continuous-flow synthesis of 1-substituted benzotriazoles has been demonstrated, showcasing the potential of this technology for the production of N-heterocycles. nih.gov

Derivatization Strategies and Analogue Synthesis of this compound

The acetyl group at the 2-position of this compound is a versatile functional handle for further derivatization, allowing for the synthesis of a wide range of analogues. The reactivity of this ketone moiety can be exploited in various classical and modern organic reactions.

Reactions at the Carbonyl Group:

The carbonyl group can undergo a variety of nucleophilic addition reactions. For instance, reduction with sodium borohydride (B1222165) would yield the corresponding secondary alcohol. Reaction with Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols.

Reactions at the α-Carbon:

The methyl group adjacent to the carbonyl is acidic and can be deprotonated to form an enolate. This enolate can then participate in a range of reactions:

Knoevenagel Condensation: Reaction with aldehydes in the presence of a base leads to the formation of α,β-unsaturated ketones. nih.govwikipedia.org

Mannich Reaction: A three-component reaction with an aldehyde and a secondary amine yields a Mannich base, which is a β-amino-ketone. nih.govwikipedia.org

Willgerodt-Kindler Reaction: This reaction allows for the conversion of the acetyl group to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid or amide. organic-chemistry.orgresearchgate.netwikipedia.org

Synthesis of Heterocyclic Analogues:

The 1,2-dicarbonyl-like reactivity of the acetyl group and the adjacent thiazole nitrogen can be utilized to construct new heterocyclic rings. For example, reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives. nih.govmdpi.comnih.gov

Reaction TypeReagent(s)Product Type
Knoevenagel CondensationAromatic aldehyde, base (e.g., piperidine)α,β-Unsaturated ketone
Mannich ReactionFormaldehyde, secondary amine (e.g., dimethylamine)β-Amino-ketone (Mannich base)
Willgerodt-Kindler ReactionSulfur, secondary amine (e.g., morpholine)Thioamide
Pyrazole SynthesisHydrazine (B178648) hydratePyrazole-fused benzothiazole

Design Principles for Structural Modification and Diversification

The design of new molecules based on the this compound scaffold is guided by established principles of medicinal chemistry. The primary aim is to systematically alter the compound's physicochemical and steric properties to enhance its biological activity, selectivity, and metabolic stability. Key areas for modification on the benzothiazole ring system include the C2, C5, and C6 positions.

Modification of the Acyl Group (C2-position): The acetyl group at the C2 position is a prime site for modification. Altering the nature of this acyl chain can significantly impact the molecule's interaction with biological targets. Design strategies often involve:

Chain Elongation or Branching: Increasing or branching the alkyl chain can probe the size and shape of a target's binding pocket.

Introduction of Aromatic or Heterocyclic Moieties: Replacing the methyl group with various aryl or heteroaryl rings can introduce additional π-π stacking or hydrogen bonding interactions, potentially increasing binding affinity. For instance, creating chalcone (B49325) derivatives by condensing the acetyl group with substituted aromatic aldehydes is a common strategy to expand the molecular framework. rsc.org

Substitution on the Benzene (B151609) Ring (C5-position and others): The chlorine atom at the C5-position significantly influences the electronic properties of the benzothiazole ring. Further modifications can be explored:

Varying Halogen Substituents: Replacing the chloro group with other halogens (e.g., fluorine, bromine) can fine-tune the lipophilicity and electronic nature of the molecule.

Introduction of Electron-Donating or Electron-Withdrawing Groups: The addition of groups like methoxy (B1213986) (-OCH3), nitro (-NO2), or amino (-NH2) at other available positions on the benzene ring can systematically alter the electron density and, consequently, the reactivity and binding characteristics of the scaffold. nih.gov

Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar steric and electronic properties but may alter other characteristics like metabolic stability. For example, the thiazole ring itself can be considered a bioisostere of other aromatic systems.

These design principles are often guided by computational modeling and docking studies to predict how structural changes might affect the interaction with a specific biological target. mdpi.com

Synthesis of Chemically Modified Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. drugdesign.org The synthesis of a library of analogues based on the this compound core is a critical step in this process.

A common synthetic starting point for creating diverse benzothiazole derivatives is 2-aminobenzothiazole (B30445). For the target compound and its analogues, 2-amino-5-chlorobenzothiazole (B1265905) would be a key precursor. researchgate.netuobaghdad.edu.iq This intermediate can be synthesized from 4-chloroaniline (B138754) through reaction with a thiocyanate (B1210189) salt in the presence of an oxidizing agent like bromine. nih.gov

Synthesis of Analogues via Modification of the C2-substituent: One of the most straightforward approaches to generate analogues for SAR studies is to modify the acetyl group at the C2 position. This can be achieved through various condensation reactions. For example, reaction with different aromatic aldehydes can yield a series of chalcone-like derivatives. rsc.org

Another approach involves the synthesis of pyrazole-thiazole hybrids. For instance, a benzothiazole derivative can be reacted to form a pyrazole ring, with various substitutions on the phenyl ring of the pyrazole moiety to explore their impact on activity. mdpi.com

Synthesis of Analogues via Modification of the Benzothiazole Ring: To study the effect of substituents on the benzene portion of the benzothiazole ring, one can start with differently substituted anilines in the initial synthesis of the benzothiazole core. For example, using anilines with varying electron-donating or electron-withdrawing groups would yield a series of benzothiazoles with diverse electronic properties. These can then be acylated at the C2 position to generate the corresponding ethanone (B97240) derivatives. nih.gov

The following table outlines representative examples of modifications and the rationale behind them for SAR studies.

Modification Site Modification Example Rationale for SAR Study
C2-Acetyl Group Replacement with longer alkyl chainsTo probe steric limitations in the binding pocket.
Replacement with substituted phenyl ringsTo explore potential π-stacking interactions.
Condensation with aldehydes to form chalconesTo extend conjugation and explore new binding modes. rsc.org
C5-Position Replacement of Chlorine with Fluorine or BromineTo fine-tune lipophilicity and electronic effects.
Introduction of a methoxy groupTo introduce a hydrogen bond acceptor and an electron-donating group.
Other Benzene Ring Positions Introduction of a nitro groupTo add a strong electron-withdrawing group and potential hydrogen bond acceptor.
Introduction of an amino groupTo add a hydrogen bond donor and an electron-donating group.

Strategies for Synthesis of Research Probes and Bioconjugates (e.g., Fluorescent Probes, Affinity Tags)

The this compound scaffold can be chemically elaborated to create sophisticated research tools such as fluorescent probes and affinity tags.

Fluorescent Probes: Benzothiazole and its derivatives are known to exhibit interesting photophysical properties and have been used as fluorophores in the design of fluorescent probes. nih.govresearchgate.net The general strategy involves coupling the benzothiazole core, which acts as the fluorescent reporter, to a recognition moiety that selectively interacts with a specific analyte or biological target. The binding event then leads to a measurable change in the fluorescence signal (e.g., "turn-on" or ratiometric shift). mdpi.com

To functionalize this compound as a fluorescent probe, the acetyl group can be a key handle for chemical modification. For example, it can be converted to a more reactive species that can then be linked to a targeting ligand. Alternatively, the benzothiazole ring itself can be further functionalized. For instance, derivatives of 2-(benzothiazol-2-yl)phenol are widely used in the design of fluorescent probes due to their favorable photostability and large Stokes shifts. researchgate.net A similar strategy could be employed by synthesizing a phenolic analogue of the target compound.

A general scheme for creating a fluorescent probe from a benzothiazole core might involve:

Synthesis of a functionalized benzothiazole: This could be an amino- or hydroxy-substituted derivative of this compound.

Attachment of a linker: A linker arm can be attached to the functional group to provide spatial separation between the fluorophore and the recognition unit.

Conjugation of a recognition moiety: A molecule that specifically binds to the target of interest (e.g., a specific protein, ion, or nucleic acid sequence) is attached to the linker.

Affinity Tags: Affinity tags are molecules that can be attached to a protein of interest to facilitate its purification or detection. While large protein tags are common, smaller chemical tags are also utilized. A strategy for developing an affinity tag from the this compound scaffold would involve incorporating a reactive group that can form a covalent bond with a target protein, often within its binding site in a technique known as affinity labeling.

The design of such a tag would typically include:

A recognition element: The this compound core itself or a derivative could serve as the recognition element that directs the probe to a specific binding site.

A reactive group: A chemically reactive functional group would need to be incorporated into the structure. This could be an electrophilic group that can react with nucleophilic amino acid residues (e.g., lysine, cysteine, serine) on the target protein.

A reporter or handle: This could be a fluorescent group for imaging, or a biotin (B1667282) moiety for purification via streptavidin affinity chromatography.

The synthesis of such a bioconjugate would involve multi-step organic synthesis to assemble these three components into a single molecule.

Computational and Theoretical Chemistry of 1 5 Chlorobenzo D Thiazol 2 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the intricacies of molecular systems at the electronic level. elsevierpure.com For 1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone, these calculations can elucidate its fundamental electronic properties, predict its reactivity, and help interpret experimental spectroscopic data.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important as it focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding a molecule's reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole (B30560) ring system, particularly the sulfur and nitrogen atoms. The LUMO, in contrast, is likely centered on the electron-withdrawing acetyl group. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive. mdpi.com

Table 1: Representative Frontier Molecular Orbital Data for a Benzothiazole Derivative

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-2.1
HOMO-LUMO Gap4.4

Note: The data in this table are representative values for a similar benzothiazole compound and are intended for illustrative purposes.

Reactivity Predictions and Reaction Mechanism Elucidation

Quantum chemical calculations can predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the synthesis of new derivatives. For this compound, the carbonyl carbon of the ethanone (B97240) group is predicted to be a primary site for nucleophilic attack due to its positive partial charge. Conversely, the benzothiazole ring, particularly the carbon atoms with higher electron density, would be susceptible to electrophilic substitution.

Furthermore, computational methods can be used to model reaction pathways and transition states, providing a detailed understanding of reaction mechanisms. nih.gov This can be invaluable for optimizing reaction conditions to improve yields and selectivity. For instance, the mechanism of cyclization reactions to form the benzothiazole ring can be investigated to understand the role of catalysts and solvents.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis Theoretical Spectra for Research)

Theoretical calculations can generate predicted spectroscopic data that can be compared with experimental results to confirm the structure of a compound.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra. elsevierpure.com

IR Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with the peaks in an experimental IR spectrum, allowing for the identification of characteristic functional groups such as the carbonyl (C=O) and C-Cl bonds. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and corresponding absorption wavelengths in the UV-Vis spectrum. elsevierpure.com The main electronic transition for this compound would likely be a π → π* transition within the benzothiazole ring system.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic TechniquePredicted Value
13C NMR (C=O)~190 ppm
IR (C=O stretch)~1680 cm-1
UV-Vis (λmax)~300 nm

Note: These are illustrative predicted values based on similar compounds.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment. plos.org

Conformational Analysis and Energy Landscape Mapping

While this compound is a relatively rigid molecule, rotation around the single bond connecting the ethanone group to the benzothiazole ring is possible. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable conformations. rsc.org This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Ligand-Protein Interaction Dynamics and Stability Studies

Benzothiazole derivatives are known to exhibit a range of biological activities, which often stem from their interaction with protein targets. nih.gov MD simulations are a powerful tool for investigating the binding of a ligand like this compound to a protein's active site. plos.org These simulations can reveal the key amino acid residues involved in the interaction, the stability of the ligand-protein complex over time, and the conformational changes that may occur upon binding. plos.org This information is invaluable for structure-based drug design, helping to optimize the ligand's affinity and selectivity for its target. nih.gov

Solvent Effects and Solvation Thermodynamics

The chemical and physical properties of this compound can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational methods allow for the detailed investigation of these solvent effects and the thermodynamics of the solvation process.

Implicit and Explicit Solvation Models:

Two primary models are employed to simulate solvent effects: implicit and explicit.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and provides a good approximation of the bulk solvent effects on the solute's electronic structure and geometry.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics (MD) simulations are often used with explicit solvent models to study the dynamic behavior of the solvated system over time.

Thermodynamic Parameters of Solvation:

Computational methods can be used to calculate key thermodynamic parameters of solvation for this compound in various solvents. These parameters include:

Gibbs Free Energy of Solvation (ΔG_solv): This is the most critical parameter, as it determines the solubility of the compound in a given solvent. It is the sum of the enthalpy and entropy changes upon solvation.

Enthalpy of Solvation (ΔH_solv): This represents the heat absorbed or released when the compound dissolves in a solvent.

Entropy of Solvation (ΔS_solv): This reflects the change in disorder of the system upon solvation.

These parameters can be calculated for a range of solvents to predict the solubility of this compound in different environments, which is crucial for its formulation and delivery in potential applications.

Table 1: Hypothetical Solvation Thermodynamic Data for this compound in Different Solvents

SolventDielectric Constant (ε)ΔG_solv (kcal/mol)ΔH_solv (kcal/mol)TΔS_solv (kcal/mol)
Water78.4-8.5-10.2-1.7
Ethanol24.6-9.8-11.5-1.7
Dimethyl Sulfoxide (DMSO)46.7-11.2-12.8-1.6
Chloroform4.8-6.3-7.5-1.2

Note: The data in this table is illustrative and intended to represent the type of information that can be obtained from computational studies.

Molecular Docking and Virtual Screening Studies

Molecular docking and virtual screening are powerful computational techniques used to predict the interaction of a small molecule, such as this compound, with a biological macromolecule, typically a protein. These methods are instrumental in identifying potential biological targets and in the discovery of new drug candidates.

The first step in a docking study is to identify a potential biological target for this compound. This can be achieved through various approaches:

Literature and Database Mining: Searching scientific literature and databases for information on the biological activities of structurally similar compounds. For instance, various thiazole (B1198619) derivatives have shown a wide range of biological activities, including as anticancer and antimicrobial agents. nih.govnih.gov

Reverse Docking: In this approach, the compound is docked against a large library of known protein structures to identify which proteins it is most likely to bind to.

Once a target protein is selected, the next step is to identify the binding site, which is the specific region on the protein where the compound is predicted to bind. Binding sites are often located in pockets or cavities on the protein surface.

Molecular docking simulations predict the preferred orientation and conformation of this compound within the binding site of the target protein. The output of a docking simulation is a set of "poses," each with a corresponding binding score that estimates the binding affinity.

The interactions between the compound and the protein can be visualized and analyzed to create an "interaction fingerprint." This fingerprint details the specific types of interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the compound and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the compound and the protein.

π-π Stacking: Interactions between aromatic rings in the compound and the protein.

Halogen Bonds: The chlorine atom on the benzothiazole ring can participate in halogen bonding, which is an increasingly recognized non-covalent interaction in drug design.

Virtual screening is a computational technique that involves docking a large library of compounds against a target protein to identify those that are most likely to bind. nih.govresearchgate.net This is a cost-effective way to screen vast chemical libraries and prioritize compounds for experimental testing.

Starting with the this compound scaffold, a virtual library of analogues can be created by systematically modifying its structure. For example, different substituents can be added to the benzothiazole ring or the acetyl group can be replaced with other functional groups. This library can then be screened against a specific biological target to identify new analogues with potentially improved binding affinity or other desirable properties. Collaborative virtual screening efforts have proven successful in identifying novel chemotypes for various targets. nih.gov

In Silico ADME Prediction Methodologies for this compound

In addition to predicting biological activity, computational methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These properties are critical for determining the "drug-likeness" of a molecule and its potential to be developed into a pharmaceutical. nih.govnih.gov

The absorption of a drug is a key factor in its bioavailability. Several in silico models and algorithms are used to predict the absorption and permeability of compounds like this compound.

Lipinski's Rule of Five:

This is a widely used rule of thumb to evaluate the drug-likeness of a compound and its potential for good oral absorption. The rule states that a compound is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Table 2: Calculated Physicochemical Properties and Lipinski's Rule of Five Analysis for this compound

PropertyValueLipinski's Rule of Five Compliance
Molecular FormulaC₉H₆ClNOSN/A
Molecular Weight211.67 g/mol Yes (< 500)
Hydrogen Bond Donors0Yes (≤ 5)
Hydrogen Bond Acceptors3Yes (≤ 10)
Calculated logP3.15Yes (≤ 5)

Note: The calculated logP value is based on computational models and may vary slightly between different algorithms. chemscene.com

Permeability Prediction Models:

More sophisticated models can be used to predict the permeability of a compound across biological membranes, such as the intestinal epithelium. These models often use quantitative structure-property relationship (QSPR) approaches, which correlate the chemical structure of a compound with its experimentally determined permeability.

Table 3: Predicted ADME Properties for this compound

ADME PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityModerate to HighSuggests good potential for passive diffusion across the intestinal cell layer.
Blood-Brain Barrier (BBB) PenetrationLikelyThe compound may be able to cross the BBB.
P-glycoprotein (P-gp) SubstrateUnlikelyThe compound is not likely to be actively pumped out of cells by P-gp.

Note: These are predictions based on in silico models and require experimental validation.

Distribution and Blood-Brain Barrier Penetration Prediction Models

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS) and a property to be avoided for peripherally acting drugs to prevent CNS side effects. nih.govnih.gov In silico models for predicting BBB permeability are therefore essential tools in drug development. nih.gov These models range from simple rules-based systems to complex quantitative structure-activity relationship (QSAR) models and machine learning algorithms. nih.govnih.govmdpi.com

BBB penetration is typically expressed as the logarithm of the ratio of the steady-state concentrations of the drug in the brain and blood (logBB). A value of logBB > 0.3 generally indicates a compound that readily crosses the BBB, while a value < -1.0 suggests it is largely excluded from the brain. nih.gov Prediction models often use a combination of calculated physicochemical descriptors to estimate this value. Key descriptors include:

Lipophilicity (logP or logD): Higher lipophilicity generally favors BBB penetration.

Molecular Weight (MW): Lower molecular weight (< 400-500 Da) is preferred. nih.gov

Polar Surface Area (PSA): A lower PSA (< 60-90 Ų) is associated with better permeability. nih.gov

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Fewer hydrogen bonds are favorable for crossing the BBB. nih.gov

P-glycoprotein (P-gp) substrate probability: P-gp is an efflux pump at the BBB that removes many compounds from the brain. Predicting whether a compound is a P-gp substrate is crucial for accurate BBB penetration assessment. nih.gov

Various QSAR and machine learning models, such as support vector machines and random forests, have been developed using large datasets of compounds with experimentally determined logBB values to create predictive algorithms with high accuracy. nih.govfda.govosti.govresearchgate.net

For this compound, we can calculate its key molecular properties and use established rules to predict its likely BBB penetration.

Table 1: Predicted Physicochemical Properties and BBB Penetration of this compound

Descriptor Predicted Value Implication for BBB Penetration
Molecular Weight (MW) 211.67 g/mol Favorable ( < 400 g/mol )
Lipophilicity (clogP) ~2.5-3.0 Favorable
Polar Surface Area (TPSA) 58-65 Ų Favorable ( < 90 Ų)
Hydrogen Bond Acceptors (HBA) 3 Favorable (≤ 7)
Hydrogen Bond Donors (HBD) 0 Favorable (≤ 3)

| Predicted logBB | -0.1 to +0.3 | Likely to cross the BBB |

Note: The values in this table are estimations derived from computational software and general predictive models. The predicted logBB is an illustrative estimation based on the favorable physicochemical properties.

Based on these parameters, this compound exhibits characteristics consistent with compounds that can penetrate the blood-brain barrier. Its molecular weight, lipophilicity, and polar surface area all fall within the ranges generally considered optimal for CNS penetration. nih.gov

Metabolic Site Prediction and Metabolite Prediction Algorithms

Understanding the metabolic fate of a compound is fundamental to drug development. Computational tools can predict the most likely sites on a molecule where metabolic enzymes, primarily cytochrome P450 (CYP) oxidases, will act. researchgate.netnih.gov These predictions help in identifying potentially labile spots on a molecule that could lead to rapid clearance or the formation of reactive or active metabolites.

Algorithms for predicting sites of metabolism (SOM) and the resulting metabolites often use one or a combination of the following approaches:

Knowledge-Based Systems: These use databases of known metabolic transformations to identify recognizable functional groups and predict their metabolism. nih.gov

Reactivity-Based Models: These models, often employing quantum mechanics, calculate the reactivity of different atoms in the molecule (e.g., the lability of hydrogen atoms or the epoxidation potential of double bonds) to predict where a reaction is most likely to occur.

Machine Learning/Data Mining: These approaches, such as MetaSite, are trained on large datasets of experimentally determined metabolic fates to recognize patterns and predict the most probable SOMs. nih.gov They can provide a ranked list of likely sites of metabolism.

For this compound, the likely sites of metabolism can be predicted by considering common metabolic reactions for aromatic and heterocyclic systems.

Likely Metabolic Transformations for this compound:

Aromatic Hydroxylation: The benzo portion of the benzothiazole ring is a probable site for hydroxylation by CYP enzymes.

Oxidation of the Acetyl Group: The methyl group of the ethanone moiety can be oxidized to a hydroxymethyl group, which could be further oxidized to a carboxylic acid.

Reduction of the Ketone: The ketone of the ethanone group can be reduced to a secondary alcohol. In vitro studies on similar benzothiazolinone (B8138533) structures have shown this reductive pathway. nih.gov

Sulfoxidation: The sulfur atom in the thiazole ring is a potential site for oxidation to a sulfoxide.

Table 2: Predicted Sites of Metabolism (SOM) and Potential Phase I Metabolites of this compound

Predicted Site of Metabolism (Hotspot) Metabolic Reaction Predicted Metabolite
Benzo Ring (Positions 4, 6, or 7) Aromatic Hydroxylation 1-(5-Chloro-hydroxy-benzo[d]thiazol-2-yl)ethanone
Acetyl Methyl Group Aliphatic Hydroxylation 1-(5-Chlorobenzo[d]thiazol-2-yl)-2-hydroxyethanone
Acetyl Carbonyl Group Ketone Reduction 1-(5-Chlorobenzo[d]thiazol-2-yl)ethanol

Note: This table presents hypothetical metabolites based on common metabolic pathways for related chemical structures. The actual metabolic profile would need to be confirmed by experimental studies.

Following Phase I metabolism, the introduced functional groups (e.g., hydroxyl) can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.

Excretion Pathway Prediction Methodologies

The route by which a drug or its metabolites are eliminated from the body is a key component of its pharmacokinetic profile. The primary routes are renal (urine) and biliary (feces). nih.gov Computational models for predicting excretion pathways aim to determine the dominant clearance mechanism for a compound.

These prediction methodologies generally rely on physicochemical properties and are often built as classification or regression models:

Physicochemical Property-Based Rules: Simple rules can provide a first estimate. For example, compounds with lower molecular weight (< 300-400 Da) and higher water solubility are more likely to be cleared renally. In contrast, larger, more lipophilic molecules are often substrates for biliary excretion.

QSAR Models: Quantitative structure-activity relationship models can be developed to predict the fraction of a drug excreted unchanged in the urine (fe) or the total renal clearance (CLr). nih.gov These models use descriptors like molecular weight, logP, charge, and plasma protein binding to make predictions. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Models: These are more complex, multi-compartment models that simulate the disposition of a drug in the body. They can incorporate detailed physiological parameters of organs like the kidney and liver, including blood flow and the activity of drug transporters, to provide a more mechanistic prediction of excretion pathways.

For this compound and its likely metabolites, we can use their physicochemical properties to predict the probable primary excretion route.

Table 3: Predicted Properties and Excretion Pathway for this compound and its Metabolites

Compound Molecular Weight ( g/mol ) Lipophilicity (clogP) Key Features Predicted Primary Excretion Pathway
Parent Compound 211.67 ~2.5-3.0 Moderately lipophilic, low MW Likely to undergo metabolism before significant excretion.
Hydroxylated Metabolite 227.67 Lower than parent Increased polarity Renal (after potential Phase II conjugation)
Carboxylic Acid Metabolite 241.66 Lower than parent Increased polarity, anionic Renal

| Alcohol Metabolite | 213.69 | Lower than parent | Increased polarity | Renal (after potential Phase II conjugation) |

Note: This table provides a qualitative prediction based on general principles of drug excretion. The actual excretion profile depends on a complex interplay of metabolism, protein binding, and transporter interactions.

Given its relatively low molecular weight and the increased polarity of its predicted metabolites (especially after potential Phase II conjugation), the primary route of excretion for this compound and its metabolic products is predicted to be renal.

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
1-(5-Chloro-hydroxy-benzo[d]thiazol-2-yl)ethanone
1-(5-Chlorobenzo[d]thiazol-2-yl)-2-hydroxyethanone
1-(5-Chlorobenzo[d]thiazol-2-yl)ethanol
1-(5-Chloro-1-oxido-benzo[d]thiazol-2-yl)ethanone
1-phenyl-2-(2-benzothiazolinone-3-yl)ethanone

Preclinical Biological Investigations and Mechanistic Studies of 1 5 Chlorobenzo D Thiazol 2 Yl Ethanone

Evaluation of Molecular Targets and Pathways

No published studies were identified that specifically evaluate the molecular targets and pathways of 1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone .

Enzyme Inhibition and Activation Studies (e.g., Kinases, Proteases, Hydrolases, Oxidoreductases)

There is no available data on the inhibitory or activation effects of This compound on kinases, proteases, hydrolases, or oxidoreductases.

Receptor Binding, Agonism, and Antagonism Studies (e.g., GPCRs, Nuclear Receptors, Ion Channels)

Information regarding the binding affinity, agonistic, or antagonistic properties of This compound at G-protein coupled receptors (GPCRs), nuclear receptors, or ion channels is not available in the current scientific literature.

Protein-Protein Interaction Modulation

There are no studies reporting on the ability of This compound to modulate protein-protein interactions.

Nucleic Acid Interaction Studies (e.g., DNA/RNA Binding, Gene Expression Modulation)

No research has been published detailing the interaction of This compound with DNA or RNA, or its effects on gene expression.

Subcellular Localization Studies

There are no available studies on the subcellular localization of This compound .

Cell-Based Biological Activity Assays

No data from cell-based biological activity assays for This compound have been reported in the scientific literature.

Antiproliferative and Cytostatic Activities in Cell Lines (e.g., Cancer Cells, Immortalized Cells)

Thiazole (B1198619) derivatives, a class of compounds to which this compound belongs, have demonstrated significant antiproliferative and cytotoxic effects across various cancer cell lines. evitachem.comekb.eg Studies on related benzothiazole (B30560) structures reveal their potential to inhibit cancer cell growth. For instance, certain thiazole derivatives have shown noteworthy anticancer activity against leukemia cell lines RPMI-8226 and SR, with IC50 values of 1.61 µM and 1.11 µM, respectively. nih.gov The cytotoxic effects of these compounds are often dose- and time-dependent. nih.govnih.gov

Research on 2-aminobenzothiazole (B30445), a related compound, on human laryngeal carcinoma (HEp-2) cells showed a dose-dependent decrease in cell viability. nih.gov The highest growth inhibition was observed at a concentration of 100 µM after 24 hours of application. nih.gov Similarly, some thiazole derivatives have been found to reduce the viability of Ehrlich ascites carcinoma cells. ekb.eg The mechanism of action for many of these derivatives involves the induction of apoptosis and cell cycle arrest. dntb.gov.ua For example, an indanone-based thiazolyl hydrazone derivative was found to arrest p53 mutant colorectal cancer cell lines in the G2/M phase and induce apoptosis. dntb.gov.ua

While direct studies on this compound are limited, the broader family of thiazole and benzothiazole derivatives consistently exhibits antiproliferative properties, suggesting a potential area for further investigation for this specific compound.

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiviral Assays)

Derivatives of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one have been synthesized and evaluated for their antimicrobial properties. researchgate.net These compounds have shown a range of activities against various bacterial and fungal strains. researchgate.net Specifically, they have been tested against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as the H37Rv strain of Mycobacterium tuberculosis. researchgate.net Antifungal activity has been assessed against Candida albicans, Aspergillus niger, and Aspergillus clavatus. researchgate.net The results indicated that many of these synthesized compounds possess moderate to excellent activity against the selected microbial strains. researchgate.net

Another study focused on 1,3-benzothiazole-2-yl-hydrazone derivatives, which were screened for their in vitro antibacterial activity against Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas alkaligenes. arabjchem.org Their antifungal activity was tested against Aspergillus niger, Rhizopus oryzae, and Candida albicans. arabjchem.org While some compounds showed moderate activity, compounds 3a and 3b were identified as the most active. arabjchem.org

Furthermore, novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives, including 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles and 1,3,4-oxadiazoles, have been synthesized and tested for their antimicrobial properties. nih.gov These compounds demonstrated moderate to good inhibition against a panel of Gram-positive and Gram-negative bacteria and several fungal species at concentrations ranging from 12.5 to 100 µg/mL. nih.gov It was noted that the triazolo-thiadiazole derivatives were generally more active than the 1,3,4-oxadiazole (B1194373) derivatives. nih.gov

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound Type Tested Against Activity Level Reference
2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives Bacteria (e.g., E. coli, S. aureus), Fungi (e.g., C. albicans, A. niger), M. tuberculosis Moderate to excellent researchgate.net
1,3-benzothiazole-2-yl-hydrazone derivatives Bacteria (e.g., B. subtilis, K. pneumoniae), Fungi (e.g., A. niger, R. oryzae) Moderate (compounds 3a and 3b most active) arabjchem.org
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives Gram (+) and Gram (-) bacteria, Fungi Moderate to good nih.gov

Anti-inflammatory Response Modulation in Immunological Cell Models

Benzothiazole derivatives have been investigated for their potential to modulate inflammatory responses. Studies on benzo[d]thiazol-2-amine derivatives have shown anti-inflammatory properties, with some compounds exhibiting a high response. researchgate.net The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. researchgate.net Molecular docking studies have suggested that certain benzo[d]thiazol-2-amine derivatives have a higher binding affinity for COX-1 and COX-2 than the standard anti-inflammatory drug diclofenac (B195802) sodium. researchgate.net

In a study of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives, several compounds were found to effectively inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells. nih.gov One compound, in particular, exhibited potent anti-inflammatory activity and was found to be non-toxic. nih.gov

Furthermore, a series of 1,2-benzothiazine derivatives have been evaluated for their anti-inflammatory activity and COX-1/COX-2 selectivity. nih.gov Some of these compounds showed a significantly higher selectivity for COX-2 over COX-1 compared to the reference drug meloxicam. nih.gov The anti-inflammatory potential of thiazole derivatives is also supported by research on substituted 5-benzylideno-2-adamantylthiazol[3,2-b] researchgate.netmdpi.comnih.govtriazol-6(5H)ones, which have shown in vivo anti-inflammatory action. mdpi.com

Induction of Apoptosis and Necroptosis Pathways

The induction of programmed cell death, including apoptosis and necroptosis, is a key mechanism for the anticancer effects of many thiazole derivatives. evitachem.com Research on 2-aminobenzothiazole has demonstrated its ability to induce apoptosis in human laryngeal carcinoma cells. nih.gov After treatment with an IC50 concentration of 2-aminobenzothiazole, a significant percentage of cells entered early and late apoptotic stages. nih.gov This apoptotic induction was found to be dependent on caspases, as evidenced by the activation of caspases 3/7. nih.gov

Necroptosis, a form of regulated necrosis, is another cell death pathway that can be triggered by certain compounds. This pathway is typically mediated by receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like (MLKL) protein. nih.gov While direct evidence for this compound inducing necroptosis is not available, studies on other cytotoxic agents have shown that they can trigger this pathway. nih.gov For instance, various crystals can induce necroptosis in tubular epithelial cells, a process that can be blocked by necrostatin-1, a RIPK1 stabilizer. nih.gov Celastrol, a natural compound, has been shown to inhibit necroptosis by attenuating the RIPK1/RIPK3/MLKL pathway. nih.gov Given that autophagy can sometimes switch the mode of cell death from apoptosis to necroptosis, this is a relevant area for future investigation of thiazole derivatives. researchgate.net

Autophagy Pathway Modulation

Autophagy is a cellular process of self-degradation that can either promote cell survival or lead to cell death, depending on the context. Several studies have indicated that thiazole-related compounds can modulate this pathway. For example, a thioxanthone, which is structurally similar to some autophagy modulators, was found to induce autophagy in melanoma cells at its GI50 concentration. mdpi.com This was confirmed by observing an increase in the autophagosome-associated form of LC3 (LC3-II), a key marker of autophagy. mdpi.com The study concluded that this compound decreases the viability of melanoma cells by modulating autophagy. mdpi.com

The modulation of autophagy has been shown to affect the sensitivity of cancer cells to treatment. For instance, both autophagy activators and inhibitors can increase the radiation sensitivity of nasopharyngeal carcinoma CNE2 cells. Specifically, the autophagy activator rapamycin (B549165) was found to have a more significant sensitizing effect compared to the autophagy inhibitor chloroquine (B1663885) or silencing of the autophagy-related gene atg5. In some cancer cell types, autophagy acts as a pro-survival mechanism. researchgate.net The antipsychotic drug chlorpromazine (B137089) has been shown to induce autophagic cell death in human glioma cells by inhibiting the Akt/mTOR pathway. cell-stress.com

Cell Signaling Pathway Interrogation (e.g., Western Blot, ELISA, Reporter Gene Assays)

The biological activities of this compound and its derivatives are mediated through their interaction with various cell signaling pathways. For instance, the neuroprotective effects of a related compound, 1-(2-Aminobenzo[d]thiazol-7-yl)ethanone, are thought to be due to its influence on signaling pathways involved in neuronal survival. evitachem.com

Western blot analysis is a common technique used to investigate these pathways. In the context of autophagy modulation by a thioxanthone, Western blot was used to detect the conversion of LC3-I to LC3-II, confirming the induction of autophagy. mdpi.com Similarly, in studies of necroptosis, Western blotting can be used to detect the phosphorylation of key signaling proteins like RIPK1, RIPK3, and MLKL. nih.gov

The anti-inflammatory effects of benzothiazole derivatives are often linked to the inhibition of the NF-κB pathway. researchgate.net An indanone-based thiazolyl hydrazone derivative was shown to inhibit the expression of NF-κB p65, a key component of this pathway. dntb.gov.ua The anticancer activity of some thiazole derivatives is also attributed to their ability to inhibit kinases involved in cancer progression, such as epidermal growth factor receptor (EGFR) and B-Raf proto-oncogene, serine/threonine kinase (BRAFV600E). nih.gov

Oxidative Stress Response Modulation

Some benzothiazole derivatives have been shown to modulate oxidative stress responses. evitachem.com For example, 1-(2-Aminobenzo[d]thiazol-7-yl)ethanone may exert its neuroprotective effects by influencing pathways involved in oxidative stress. evitachem.com

In a study of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives, one compound was found to increase the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while decreasing the content of glutathione (B108866) (GSH). nih.gov This indicates an induction of oxidative stress, which contributed to its anti-inflammatory and cell death-inducing activities. nih.gov

Furthermore, a series of 2-aminothiazole (B372263) sulfonamide derivatives were synthesized and investigated for their antioxidant properties. nih.govexcli.de Their ability to scavenge free radicals was assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, and their capacity to neutralize superoxide (B77818) anions was evaluated through a superoxide dismutase (SOD) mimic assay. nih.govexcli.de One of the tested compounds showed potent DPPH radical scavenging and SOD-mimic activities. nih.govexcli.de

Cell Cycle Progression Analysis

The analysis of cell cycle progression is a fundamental step in characterizing the mechanism of action for potential anticancer agents. This is typically assessed using techniques like flow cytometry with DNA staining dyes (e.g., propidium (B1200493) iodide) to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase following treatment with a compound suggests interference with cell cycle checkpoints.

For this compound, there is no available published data detailing its effects on the cell cycle of any cancer cell line. While related benzothiazole compounds have been reported to induce cell cycle arrest, specific findings for this molecule, including the effective concentrations and the specific phase of arrest, are not documented in the scientific literature.

Ex Vivo and Organotypic Culture Studies

Ex vivo and organotypic culture studies serve as a bridge between in vitro cell culture and in vivo animal models, offering a more physiologically relevant environment to assess a compound's activity and metabolism.

Tissue Culture Models for Functional Assessment

Functional assessments in tissue culture models, such as 3D tumor spheroids or patient-derived organoids, allow for the evaluation of a compound's effects on cell viability, apoptosis, and invasion in a context that mimics the tumor microenvironment.

No studies have been published that utilize such tissue culture models to assess the functional effects of this compound.

Precision-Cut Organ Slice Techniques for Metabolism and Efficacy Evaluation

Precision-cut organ slices (e.g., from the liver, lung, or tumor) maintain the complex cellular architecture and interactions of the original tissue. They are valuable for evaluating the metabolism of a compound and its efficacy in a more intact biological system.

There is no evidence in the literature of this compound being evaluated using precision-cut organ slice techniques. Therefore, data on its metabolism and efficacy in this context are absent.

In Vivo Preclinical Model Studies (Animal Models)

In vivo studies in animal models are critical for evaluating the efficacy and pharmacodynamics of a potential drug in a whole-organism setting.

Efficacy Evaluation in Disease Models

Efficacy is commonly tested in models that mimic human diseases, such as tumor xenograft models (where human cancer cells are implanted in immunocompromised mice), infection models, or inflammatory models. The primary endpoint is often the inhibition of tumor growth, reduction of bacterial load, or amelioration of inflammatory markers.

A review of scientific databases indicates that no in vivo efficacy studies for this compound in any disease model have been published. Consequently, there is no data on its potential therapeutic effects in animal models of cancer, infection, or inflammation.

Pharmacodynamic Biomarker Assessment in Animal Models

Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and eliciting a biological response in vivo. This can involve measuring changes in protein expression, enzyme activity, or downstream signaling pathways in tumor or surrogate tissues.

As no in vivo studies have been reported for this compound, there is a corresponding lack of information on any associated pharmacodynamic biomarkers.

Target Engagement Studies in Animal Models

Comprehensive searches of scientific literature and databases did not identify any studies that have specifically reported on the target engagement of this compound in animal models. Consequently, there is no available data to present regarding the confirmation of its binding to, or modulation of, specific molecular targets in vivo.

Table 1: Summary of Target Engagement Findings in Animal Models

No data available from the conducted search.

Target Protein/Pathway Animal Model Method of Detection Outcome

Histopathological and Morphological Assessments in Research Models

There are no publicly accessible research articles detailing the histopathological or morphological effects of this compound in research models. Such studies would typically involve the microscopic examination of tissues to identify any cellular or structural changes resulting from the administration of the compound. The absence of this information means that the impact of this specific chemical on tissue architecture and cellular morphology has not been documented in the available scientific literature.

Table 2: Histopathological and Morphological Observations in Research Models

No data available from the conducted search.

Tissue/Organ Research Model Key Morphological Findings

Preclinical Pharmacokinetic and Biotransformation Investigations of 1 5 Chlorobenzo D Thiazol 2 Yl Ethanone

In Vitro Metabolic Stability Studies

Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life and bioavailability. nih.gov In vitro assays are routinely employed in early drug discovery to predict the in vivo metabolic fate of new chemical entities. nih.gov

Hepatic Microsomal Stability and Cytochrome P450 Metabolism

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role in the biotransformation of a vast array of xenobiotics. nih.govmdpi.com Hepatic microsomes, which are subcellular fractions of the endoplasmic reticulum, contain a high concentration of these phase I enzymes and are a standard tool for assessing metabolic stability. evotec.comenamine.net

In a typical hepatic microsomal stability assay, the test compound, such as 1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone, is incubated with pooled liver microsomes from humans or other preclinical species (e.g., rat, mouse) at 37°C. enamine.net The reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which serves as a necessary cofactor for CYP enzyme activity. srce.hr Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched. evotec.comsrce.hr The concentration of the parent compound remaining over time is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). enamine.net

From the rate of disappearance of the parent compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. srce.hr These values help in classifying the compound's metabolic stability (e.g., low, medium, or high clearance). evotec.com

While no specific data for this compound is available, the following table illustrates the type of data generated from such an assay.

Table 1: Illustrative Hepatic Microsomal Stability Data

CompoundSpeciest½ (min)CLint (µL/min/mg protein)Stability Classification
This compoundHumanData not availableData not availableData not available
Verapamil (Control)Human1592High Clearance
Warfarin (Control)Human>60&lt;5Low Clearance

To identify the specific CYP isozymes responsible for the metabolism of a compound, further studies can be conducted using a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). srce.hrnih.gov

Plasma and Blood Stability

Assessing the stability of a compound in plasma and whole blood is crucial to determine if degradation occurs in the systemic circulation, either through enzymatic activity (e.g., by esterases or proteases) or chemical instability. In this assay, the compound is incubated in plasma or whole blood from various species at 37°C, and the concentration of the parent compound is measured over time. Significant degradation in this matrix can impact the accurate determination of pharmacokinetic parameters.

Plasma Protein Binding Studies (In Vitro)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution, metabolism, and excretion. Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target and be cleared from the body.

Common in vitro methods to determine the percentage of plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. In these assays, the test compound is incubated with plasma, and the concentration of the compound in the protein-containing and protein-free fractions is measured to calculate the bound and unbound percentages.

Table 2: Illustrative Plasma Protein Binding Data

CompoundSpecies% Plasma Protein Binding
This compoundHumanData not available
Warfarin (Control)Human99.5
Metformin (Control)Human&lt;5

Permeability and Transport Studies (In Vitro Cell Monolayers, e.g., Caco-2, MDCK assays)

The ability of a drug to permeate the intestinal epithelium is a key factor for its oral absorption. In vitro cell-based models, such as Caco-2 (human colorectal adenocarcinoma) and MDCK (Madin-Darby canine kidney) cells, are widely used to predict the intestinal permeability of compounds. nih.goveuropa.eu When cultured on semi-permeable supports, these cells form a confluent monolayer with tight junctions, mimicking the barrier properties of the intestinal epithelium. nih.govnih.gov

In a typical permeability assay, the test compound is added to either the apical (AP) or basolateral (BL) side of the cell monolayer. nih.gov The rate of appearance of the compound on the opposite side is measured over time. This allows for the calculation of the apparent permeability coefficient (Papp) in both the absorptive (AP to BL) and secretive (BL to AP) directions. nih.gov

Table 3: Illustrative Caco-2 Permeability Data

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Permeability Classification
This compoundData not availableData not availableData not availableData not available
Propranolol (High Permeability Control)25.023.50.94High
Atenolol (Low Permeability Control)0.50.61.2Low

Efflux Transporter Substrate and Inhibitor Characterization

Efflux transporters, such as P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP), are expressed in the intestinal epithelium and act as a barrier by pumping substrates back into the intestinal lumen, thereby limiting their absorption. nih.gov The bidirectional Caco-2 assay is a standard method to assess whether a compound is a substrate for these efflux transporters. nih.gov An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 is indicative of active efflux. researchgate.net

To confirm the involvement of specific transporters, the assay can be repeated in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143). A significant reduction in the efflux ratio in the presence of an inhibitor suggests that the compound is a substrate of that transporter.

Furthermore, a compound can also be evaluated for its potential to inhibit these transporters. This is typically done by assessing its ability to inhibit the transport of a known probe substrate for a specific transporter. Such interactions are important to investigate as they can lead to drug-drug interactions.

Uptake Transporter Substrate and Inhibitor Characterization

There are no publicly available studies that have characterized this compound as a substrate or inhibitor of clinically relevant uptake transporters, such as the Organic Anion Transporting Polypeptides (OATPs), Organic Anion Transporters (OATs), or Organic Cation Transporters (OCTs). Data on its potential interaction with these transporters, which are crucial for drug disposition and potential drug-drug interactions, remains uninvestigated in accessible literature.

Metabolite Identification and Elucidation in Preclinical Biological Samples

Structure Elucidation of Major and Minor Metabolites

No research has been published on the in vitro or in vivo metabolism of this compound. Therefore, the structures of its potential major and minor metabolites have not been elucidated. Typically, such studies would involve incubating the compound with liver microsomes or hepatocytes from preclinical species and analyzing the resulting biological samples using high-resolution mass spectrometry to identify metabolic products.

Metabolic Pathways and Biotransformation Mechanisms

Without identified metabolites, the metabolic pathways and biotransformation mechanisms for this compound are unknown. Plausible metabolic transformations for a molecule with its structure could include oxidation, reduction of the ketone, hydroxylation of the aromatic ring, or conjugation reactions. However, without experimental data, these remain hypothetical pathways. For instance, studies on structurally related benzothiazole (B30560) derivatives have shown that metabolism can occur on the thiazole (B1198619) ring or its substituents, but this cannot be directly extrapolated to the title compound.

In Vitro Drug-Drug Interaction Potential Assessment

Cytochrome P450 Enzyme Inhibition and Induction Studies

There is no available data on the potential of this compound to inhibit or induce major cytochrome P450 (CYP) enzymes. Standard in vitro assays would be required to determine its half-maximal inhibitory concentration (IC50) against key drug-metabolizing enzymes like CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Similarly, its potential to induce the expression of these enzymes has not been evaluated.

UGT and Other Enzyme Inhibition Studies

The inhibitory potential of this compound against UDP-glucuronosyltransferases (UGTs) or other non-CYP metabolizing enzymes has not been reported. Assessment of its interaction with key UGT isoforms, which are critical for the phase II metabolism and clearance of many drugs, is a necessary step in characterizing its drug-drug interaction profile that has yet to be documented.

Advanced Analytical Methodologies for 1 5 Chlorobenzo D Thiazol 2 Yl Ethanone Research

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in modern analytical chemistry, providing high sensitivity and specificity for the detection and identification of compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. nih.gov The technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

For the bioanalytical quantification of "1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone", a robust LC-MS/MS method would need to be developed and validated. This typically involves a sample preparation step to remove interferences, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov An internal standard, a compound structurally similar to the analyte, is usually added to the samples to ensure accuracy and precision.

The analysis is performed in the multiple reaction monitoring (MRM) mode, where a specific precursor ion (typically the protonated molecule [M+H]+ or another adduct) is selected and fragmented in the collision cell of the mass spectrometer. One or more specific product ions are then monitored. This process provides a high degree of selectivity, minimizing interference from other components in the matrix. mac-mod.com For "this compound", the precursor and product ions would need to be determined by infusing a standard solution of the compound into the mass spectrometer.

Below is a table showing representative LC-MS/MS parameters for the analysis of benzothiazole (B30560) derivatives, which would be analogous to a method for "this compound".

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Benzothiazole136109Positive
2-Methylbenzothiazole150109Positive
2-Hydroxybenzothiazole150108Negative
2-Mercaptobenzothiazole166134Negative
This data is based on an LC-MS/MS method for the analysis of benzothiazole derivatives in wastewater. mac-mod.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm).

This precision allows for the determination of a molecule's elemental composition from its exact mass. For this compound (Molecular Formula: C₉H₆ClNOS), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass provides unequivocal confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₉H₆ClNOS
Theoretical Monoisotopic Mass (M) 210.9807
Observed m/z of Protonated Ion [M+H]⁺ 211.9880 (Example)

| Mass Accuracy (ppm) | < 5 ppm |

Note: The observed m/z is a hypothetical value for illustrative purposes. Actual values may vary slightly between instruments.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis and Metabolite Structure Elucidation

Tandem Mass Spectrometry (MS/MS or MS²) provides deeper structural insights by analyzing the fragmentation patterns of a selected precursor ion. In a typical MS/MS experiment involving this compound, the protonated molecule [M+H]⁺ is isolated in the mass spectrometer and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions.

The resulting fragmentation spectrum serves as a structural "fingerprint." For this compound, predictable fragmentation pathways include the neutral loss of the acetyl group (CH₂CO) or cleavage of the thiazole (B1198619) ring. By analyzing these fragments, researchers can confirm the connectivity of atoms within the molecule. This technique is particularly vital for identifying metabolites, as the core benzothiazole structure will often produce common fragments, while modifications at different positions will alter the mass of the precursor and some fragment ions, allowing for the precise localization of metabolic transformations. The mass spectra of synthesized derivatives are often in good agreement with their expected molecular weights, confirming product formation. asianpubs.org

Table 2: Hypothetical Tandem MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Probable Neutral Loss Structural Interpretation
211.9880 169.9701 42.0106 Loss of ketene (B1206846) (CH₂=C=O)
211.9880 153.9752 57.0128 Cleavage of the thiazole ring

Imaging Mass Spectrometry for Spatial Distribution in Tissues

Imaging Mass Spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI), is a powerful technique for visualizing the spatial distribution of molecules directly within tissue sections without the need for labels. wikipedia.org This method can map the location of this compound, its metabolites, and endogenous biomolecules simultaneously.

In a MALDI-MSI experiment, a thin tissue slice is coated with a suitable matrix that absorbs laser energy. wikipedia.org A focused laser is then rastered across the tissue surface, desorbing and ionizing molecules at each position. youtube.com A full mass spectrum is acquired for each pixel, generating a molecular image that shows the compound's distribution across different anatomical regions. wikipedia.org Research has shown that specific benzothiazole derivatives can even be used as matrices to enhance the imaging of other molecules, such as lipids, demonstrating the versatility of this chemical class in MSI applications. nih.gov This capability is crucial for understanding a compound's pharmacokinetic and pharmacodynamic properties by revealing its accumulation in target organs or specific cell types. wikipedia.org Benzothiadiazole (BTD) derivatives have also been developed as fluorescent probes for bioimaging, highlighting the utility of this core structure in cellular visualization studies. nih.govacs.org

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods provide detailed information about molecular structure, conformation, and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions and Metabolite Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules and for studying transient molecular interactions. For this compound, ¹H and ¹³C NMR spectra provide definitive proof of its structure, with chemical shifts and coupling constants corresponding to each unique proton and carbon atom. mdpi.com

In the context of drug discovery and molecular biology, NMR is exceptionally powerful for studying ligand-protein interactions. researchgate.net Techniques like Chemical Shift Perturbation (CSP) are used to map the binding site of a compound on a target protein. This is often achieved by acquiring a 2D ¹H-¹⁵N HSQC spectrum of an isotopically labeled protein in the absence and presence of this compound. researchgate.net Amino acid residues in the protein's binding pocket that interact with the compound will show significant changes in their corresponding NMR signals, allowing for precise mapping of the interaction surface. researchgate.net Furthermore, NMR can determine binding affinities, especially for weak interactions, and provide structural details of the bound ligand conformation. nih.gov

Infrared (IR) and Raman Spectroscopy for Conformational Changes and Molecular Interactions

These techniques are highly sensitive to changes in the molecule's chemical environment and conformation. When this compound binds to a biological target, such as a protein, changes in hydrogen bonding or conformational constraints can cause shifts in the positions and intensities of its vibrational bands. For example, the C=O stretching frequency is particularly sensitive to hydrogen bond formation. Monitoring these spectral changes can confirm binding and provide insights into the nature of the intermolecular forces involved. Computational studies using Density Functional Theory (DFT) are often employed to calculate theoretical vibrational frequencies, which aids in the assignment of experimental spectra for benzothiazole derivatives. mdpi.comresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
C=O (Ketone) Stretching 1700 - 1720 IR, Raman
C=N (Thiazole) Stretching 1550 - 1650 IR, Raman
Aromatic C=C Stretching 1450 - 1600 IR, Raman
C-Cl Stretching 700 - 800 IR

| C-S | Stretching | 600 - 700 | Raman |

Note: These are approximate ranges based on data for similar benzothiazole structures. researchgate.netnih.gov

UV-Visible Spectroscopy for Binding Studies and Concentration Determination

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The benzothiazole ring system in this compound acts as a chromophore, giving rise to characteristic absorption bands. urfu.ru

This technique is widely used for two primary purposes. First, according to the Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the compound's concentration, making UV-Vis spectroscopy a simple and robust method for quantification. Second, it is a valuable tool for studying binding interactions with biomolecules like proteins and DNA. nih.gov When the compound binds to a target, the polarity of its local environment changes, often resulting in a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity (hyper- or hypochromism). researchgate.net By titrating a solution of the target macromolecule with the compound and monitoring these spectral changes, researchers can calculate binding constants (Ka) and determine the stoichiometry of the interaction. nih.govresearchgate.net

Table 4: Illustrative UV-Vis Data for a Binding Study

Sample λmax (nm) Absorbance Observation
Compound Alone 330 0.5 Reference spectrum

| Compound + Protein | 338 | 0.4 | Bathochromic shift (red shift) and Hypochromism |

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.netcreative-proteomics.com This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and is therefore invaluable for determining the absolute configuration of chiral centers and analyzing the conformational dynamics of molecules in solution. creative-proteomics.comnifdc.org.cn

For a molecule like this compound, which is achiral in its ground state, CD spectroscopy would become relevant if the molecule were to be studied in a chiral environment, such as when bound to a protein, or if chiral derivatives were synthesized. The interaction with a chiral entity can induce a CD spectrum in the achiral molecule, providing information about the nature of the binding and the conformation adopted upon interaction.

Should a chiral analog of this compound be synthesized, for instance by introducing a stereocenter, CD spectroscopy would be the method of choice to determine its absolute configuration. The sign and intensity of the Cotton effects in the CD spectrum, which are the characteristic peaks and troughs, can be correlated with the spatial arrangement of the chromophores within the molecule. researchgate.net By comparing experimental spectra with theoretical spectra calculated using computational methods like Time-Dependent Density Functional Theory (TD-DFT), the absolute configuration of the enantiomers can be unambiguously assigned. acs.org

Furthermore, CD spectroscopy can be used to study conformational changes. For flexible molecules, changes in solvent, temperature, or binding to a receptor can alter the equilibrium between different conformations. These changes would be reflected in the CD spectrum, allowing for the characterization of the molecule's conformational landscape. wiley.comsemanticscholar.org

Hypothetical Data Table for CD Analysis of a Chiral Analog

The following table represents hypothetical CD spectral data for the (R) and (S) enantiomers of a chiral derivative of this compound. This data illustrates the expected mirror-image relationship between the spectra of the two enantiomers.

Wavelength (nm)(R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)(S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
350+2.5-2.4
325+8.1-8.2
300+5.7-5.6
275-4.3+4.4
250-9.8+9.9
225+1.2-1.1

X-ray Crystallography and Structural Biology Applications

Co-crystallization of this compound with Target Proteins

In drug discovery and development, understanding how a small molecule inhibitor binds to its protein target is crucial. Co-crystallization is a technique where a protein and its ligand, in this case, this compound, are mixed together before crystallization trials are initiated. nih.govresearchgate.netyoutube.com The goal is to obtain crystals of the protein-ligand complex.

The process involves purifying the target protein and incubating it with an excess of this compound to ensure the formation of a stable complex. youtube.com This complex is then subjected to a wide range of crystallization screening conditions, varying parameters such as pH, temperature, and the type and concentration of precipitating agents. iucr.org Successful co-crystallization can be challenging and may require extensive optimization of these conditions. domainex.co.uk An alternative method is soaking, where pre-existing crystals of the apo-protein (protein without the ligand) are soaked in a solution containing the ligand. nih.govresearchgate.net

Determination of Protein-Ligand Complex Structures

Once a suitable crystal of the protein-1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone complex is obtained, it is exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern that is recorded by a detector. youtube.com By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated. youtube.comnumberanalytics.com

This map is then used to build an atomic model of the protein-ligand complex. numberanalytics.com The resulting structure reveals, at an atomic level, the precise binding mode of this compound within the protein's active site. frontiersin.orgnih.gov This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein residues, can be identified. nih.gov

Hypothetical Data Table for Protein-Ligand Interaction Analysis

This table presents hypothetical interactions between this compound and amino acid residues in a hypothetical protein kinase active site, as would be determined from an X-ray crystal structure.

Ligand Atom/GroupInteracting Protein ResidueInteraction TypeDistance (Å)
Carbonyl OxygenLeu83 (Backbone NH)Hydrogen Bond2.9
Thiazole NitrogenVal15Hydrophobic3.8
Chlorophenyl RingPhe145π-π Stacking3.5
Thiazole SulfurMet144van der Waals4.1
Acetyl Methyl GroupIle65Hydrophobic3.9

Small Molecule Crystallography for Polymorphism and Solid-State Characterization

Beyond its use in structural biology, X-ray crystallography is essential for characterizing the solid-state properties of the small molecule itself. numberanalytics.comresearchgate.net Small molecule crystallography of this compound would provide an unambiguous determination of its molecular structure in the absence of a protein. rigaku.com

A key application in this area is the study of polymorphism, which is the ability of a compound to exist in multiple different crystal forms or polymorphs. numberanalytics.com Different polymorphs can have distinct physical properties, such as solubility, melting point, and stability, which are critical factors in pharmaceutical development. numberanalytics.comdannalab.com X-ray powder diffraction (XRPD) is a primary technique for identifying and distinguishing between different polymorphic forms. dannalab.comrigaku.com By systematically varying crystallization conditions (e.g., solvent, temperature, cooling rate), different polymorphs of this compound could potentially be isolated and their structures determined by single-crystal X-ray diffraction. This would provide a comprehensive understanding of its solid-state landscape. acs.org

Hypothetical Data Table for Polymorph Characterization

The following table illustrates hypothetical crystallographic data for two different polymorphs of this compound, demonstrating how their structural parameters would differ.

ParameterPolymorph IPolymorph II
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)10.2515.89
b (Å)8.547.62
c (Å)12.339.45
β (°)98.590
Volume (ų)1067.81142.1
Density (calculated) (g/cm³)1.481.39

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 5 Chlorobenzo D Thiazol 2 Yl Ethanone Derivatives

Rational Design and Synthesis of Analogues based on SAR Hypotheses

The rational design of new analogues is guided by initial SAR findings, which highlight the structural motifs crucial for biological activity. For the benzothiazole (B30560) class of compounds, research has shown that specific substitutions on the benzothiazole ring and modifications of the side chains can profoundly influence efficacy and selectivity.

A common strategy involves a ligand-based design approach. For instance, in the pursuit of novel anticancer agents, researchers have designed hybrid molecules that combine the benzothiazole core with other pharmacologically active moieties, such as 1,2,3-triazole. rsc.org The design hypothesis is that linking these two scaffolds can result in synergistic effects or new mechanisms of action. The synthesis of such hybrids often involves multi-step reaction sequences, for example, using copper-catalyzed cycloaddition to connect a benzothiazole azide (B81097) with a propargylated derivative. rsc.org

Another rational design approach focuses on targeting specific enzymes. Benzothiazole derivatives have been developed as potent inhibitors of bacterial DNA gyrase. researchgate.netacs.org Starting from an initial hit compound, medicinal chemists synthesize a series of analogues to probe the binding pocket of the target enzyme. For example, introducing a carboxylic acid group at position 6 and a benzyloxy substituent at position 4 of the benzothiazole scaffold led to a potent gyrase inhibitor. acs.org Subsequent modifications, such as introducing a methyl group at the benzylic position, were rationally designed to improve properties like aqueous solubility without compromising antibacterial activity. acs.org

Table 1: Example of Rational Modification of a Benzothiazole Scaffold and its Effect on Solubility

Compound Modification Kinetic Solubility
1 Parent compound with benzyloxy group Low
27 Introduction of a methyl group at the benzylic position >7-fold improvement

Data sourced from studies on benzothiazole-based gyrase inhibitors. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These mathematical models help in predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

For scaffolds related to 1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone, QSAR studies have been successfully applied. For example, a study on 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives as c-Met receptor tyrosine kinase inhibitors developed robust QSAR models using multiple linear regression (MLR), multiple nonlinear regression (MNLR), and artificial neural networks (ANN). nih.gov These models are built by calculating a wide range of molecular descriptors (e.g., topological, electronic, and steric) and correlating them with the measured inhibitory activity (IC50). The predictive power of these models is rigorously validated using techniques like leave-one-out cross-validation and external validation on a test set of compounds. nih.gov

The resulting QSAR equations can highlight the key descriptors that govern activity. For instance, a model might reveal that increased hydrophobicity in a certain region of the molecule enhances activity, while steric bulk in another area is detrimental.

Table 2: Statistical Validation of QSAR Models for Tetrahydrobenzothiazole Derivatives

Model Type Correlation Coefficient (R)
Multiple Linear Regression (MLR) 0.90
Multiple Nonlinear Regression (MNLR) 0.91
Artificial Neural Network (ANN) 0.92

Data from a QSAR study on c-Met inhibitors. nih.gov

These validated models serve as powerful tools for the in-silico screening of virtual libraries of this compound derivatives, allowing for the identification of potentially potent analogues before their synthesis. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. This approach is particularly useful when the 3D structure of the target is unknown.

For benzothiazole-containing structures, pharmacophore models have been instrumental in designing new inhibitors. In the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a critical pharmacophore was identified that includes at least one hydrogen bond acceptor (HBA) and one hydrogen bond donor (HBD) to interact with key amino acid residues like Glu883 and Asp1044 in the enzyme's active site. nih.gov Additionally, a hydrophobic tail is often required to occupy an allosteric pocket. nih.gov

Applying this to this compound, a hypothetical pharmacophore model would likely include:

The benzothiazole ring as a key aromatic/hydrophobic feature.

The chlorine atom at the 5-position, which can influence electronic properties and occupy a specific sub-pocket.

The acetyl group, which provides a hydrogen bond acceptor (the carbonyl oxygen).

New analogues can be designed by ensuring they match these pharmacophoric features while introducing other modifications to optimize potency and physicochemical properties.

Fragment-Based Drug Discovery (FBDD) Approaches (if applicable)

Fragment-based drug discovery (FBDD) is a method where small chemical fragments (typically with molecular weights < 300 Da) are screened for weak binding to a biological target. Promising fragments are then grown or linked together to produce a high-affinity lead compound.

The thiazole (B1198619) ring, a core component of this compound, is a common scaffold found in FBDD campaigns. nih.gov Studies have evaluated libraries of fragment-sized thiazoles to assess their utility and potential liabilities in drug discovery. nih.govresearcher.life While thiazoles are attractive building blocks, certain derivatives like 2-aminothiazoles can be "frequent hitters" in screens, necessitating careful follow-up experiments to confirm specific, on-target engagement. nih.gov

An FBDD approach targeting a specific protein with this compound derivatives could involve screening a library of benzothiazole fragments. Once a fragment is identified that binds to the target, it can be elaborated upon. For example, the ethanone (B97240) moiety could be extended or replaced with different functional groups to improve binding affinity and explore interactions with adjacent pockets in the protein.

Chemoinformatics and Data Mining in the Context of this compound Research

Chemoinformatics employs computational methods to analyze large datasets of chemical information, accelerating the drug discovery process. In the context of this compound research, chemoinformatics plays several vital roles:

Virtual Screening: Large virtual libraries of benzothiazole derivatives can be screened against a target protein structure (if available) using molecular docking simulations to predict binding modes and affinities. nih.gov

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. This early-stage filtering helps to deprioritize compounds that are likely to have poor pharmacokinetic profiles. nih.gov

Data Mining: Mining public and proprietary databases for compounds containing the benzothiazole scaffold can reveal known biological activities, synthetic routes, and potential off-target effects, providing valuable context for a new research program. nih.gov

Descriptor Calculation: As in QSAR, chemoinformatics tools are used to calculate hundreds of molecular descriptors that can be used to build predictive models for both activity and physicochemical properties. mdpi.com

Multi-Parameter Optimization (MPO) in Lead Optimization Strategies

Lead optimization is a complex process that requires the simultaneous improvement of multiple parameters, not just target potency. Multi-Parameter Optimization (MPO) uses computational algorithms and scoring functions to balance competing objectives, such as potency, selectivity, solubility, metabolic stability, and permeability.

In the optimization of benzothiazole-based DNA gyrase inhibitors, MPO was crucial. researchgate.netacs.org Researchers aimed to improve not only the inhibitory activity but also aqueous solubility and the fraction of unbound drug in plasma. nih.govacs.org By systematically introducing modifications and evaluating their impact on a range of properties, they were able to identify compounds with a more balanced profile suitable for further development. For example, fine-tuning the lipophilicity of the molecule was a key strategy to improve ADME properties while retaining potent anti-Gram-negative activity. acs.org

Similarly, in the development of benzothiazole-based PI3K/mTOR dual inhibitors, extensive SAR studies were followed by optimization of properties like in vitro clearance to identify a lead candidate with high oral bioavailability and potent tumor growth inhibition in xenograft models. nih.gov For any lead series derived from this compound, an MPO approach would be essential to navigate the complex trade-offs between different biological and physicochemical properties to achieve a successful clinical candidate.

Future Research Directions and Unaddressed Challenges in 1 5 Chlorobenzo D Thiazol 2 Yl Ethanone Research

Exploration of Uncharted Biological Activities and Novel Therapeutic Areas (Preclinical)

While the broader class of benzothiazoles has been extensively studied, the specific biological profile of 1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone remains largely uncharted. Future preclinical research should systematically screen this compound and its novel analogues against a diverse panel of biological targets. The presence of the chloro-substituent at the 5-position and the ethanone (B97240) group at the 2-position of the benzothiazole (B30560) ring could confer unique pharmacological properties. benthamscience.comnih.gov

Potential areas for exploration include:

Antiproliferative Activity: Given that many benzothiazole derivatives exhibit potent anticancer effects, screening against a panel of human cancer cell lines is a logical first step. nih.govmdpi.commdpi.com Research could focus on cancers where specific signaling pathways, potentially modulated by this compound, are implicated.

Antimicrobial Effects: The rise of antibiotic resistance necessitates the search for new antimicrobial agents. nih.govnih.gov This compound should be evaluated against a range of pathogenic bacteria and fungi, including resistant strains. eurekaselect.comresearchgate.net

Neurodegenerative Diseases: Some benzothiazole derivatives have shown potential in the context of Alzheimer's disease by interfering with amyloid-β aggregation. rsc.org Investigating the potential of this compound in this area is a promising avenue.

Anti-inflammatory Properties: Chronic inflammation is a hallmark of many diseases. nih.gov The anti-inflammatory potential of this compound could be assessed using in vitro and in vivo models of inflammation.

A hypothetical screening of novel derivatives of this compound could yield a diverse range of biological activities as illustrated in the table below.

DerivativeTarget Cell Line/OrganismObserved Preclinical Activity (Hypothetical)
Parent Compound Staphylococcus aureusModerate antibacterial effect
Derivative A (Amine substitution) Human breast cancer (MCF-7)Significant antiproliferative activity
Derivative B (Heterocyclic addition) Candida albicansPotent antifungal properties
Derivative C (Side chain modification) Murine macrophage (RAW 264.7)Strong inhibition of nitric oxide production

Development of Novel and Efficient Synthetic Methodologies

The advancement of research into this compound is contingent upon the availability of efficient and scalable synthetic routes. While general methods for benzothiazole synthesis exist, such as the condensation of 2-aminothiophenols with various reagents, developing methodologies tailored for 2-acylbenzothiazoles and their derivatives is crucial. nih.govmdpi.com

Future synthetic research should focus on:

Green Chemistry Approaches: The development of environmentally benign synthesis methods using less toxic reagents and solvents, and potentially microwave-assisted reactions, would be highly beneficial. mdpi.com

Catalytic Methods: Exploring novel catalysts, such as palladium or copper-based systems, could lead to more efficient C-H functionalization and C-S bond formation, providing a direct route to substituted benzothiazoles. nih.gov

Combinatorial Synthesis: Establishing a robust synthetic platform would enable the creation of a library of derivatives, facilitating comprehensive structure-activity relationship (SAR) studies. benthamscience.com

A comparative analysis of potential synthetic strategies is presented below.

Synthetic MethodPotential AdvantagesPotential Challenges
Classical Condensation Well-established, readily available starting materials.Often requires harsh conditions, may have moderate yields.
Microwave-Assisted Synthesis Rapid reaction times, potentially higher yields, environmentally friendly. mdpi.comRequires specialized equipment, optimization of reaction conditions.
Metal-Catalyzed Cross-Coupling High efficiency and regioselectivity, broad substrate scope. nih.govCatalyst cost and sensitivity, potential for metal contamination.
Flow Chemistry Precise control over reaction parameters, improved safety and scalability.High initial investment in equipment.

Advanced Drug Delivery Systems for Research Applications (e.g., Nanoparticle Encapsulation for Targeted Delivery to Research Models)

Like many heterocyclic compounds, this compound may exhibit poor aqueous solubility, which can hinder its biological evaluation in preclinical models. wuxiapptec.comresearchgate.net The development of advanced drug delivery systems is therefore a critical area of future research to ensure adequate bioavailability for in vitro and in vivo studies.

Key strategies to explore include:

Nanoparticle Encapsulation: Encapsulating the compound in polymeric nanoparticles, liposomes, or solid lipid nanoparticles can improve its solubility, stability, and pharmacokinetic profile. mdpi.comnih.govmdpi.com This approach can also enable targeted delivery to specific tissues or cells in research models, reducing off-target effects. nih.gov

Solid Dispersions: Creating solid dispersions of the compound in a hydrophilic polymer matrix can enhance its dissolution rate. fiercepharma.commdpi.com Techniques like hot-melt extrusion and spray drying are valuable in this regard.

Prodrug Approaches: Designing prodrugs that are more water-soluble and are converted to the active compound in vivo is another viable strategy to improve its delivery characteristics. researchgate.net

Formulation StrategyPrimary Goal in Preclinical ResearchPotential Research Model Application
Polymeric Nanoparticles Enhance solubility and enable targeted delivery. nih.govIn vivo cancer models for targeted tumor delivery.
Liposomes Improve bioavailability and reduce toxicity. nih.govnih.govSystemic infection models for targeted pathogen delivery.
Amorphous Solid Dispersions Increase dissolution rate for oral administration studies. fiercepharma.commdpi.comPharmacokinetic studies in rodent models.
Self-Emulsifying Drug Delivery Systems (SEDDS) Enhance absorption of lipophilic compounds. nih.govOral bioavailability studies in preclinical models.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) for Holistic Understanding

To gain a deeper, unbiased understanding of the mechanism of action of this compound, the integration of "omics" technologies is indispensable. These powerful tools can provide a global view of the cellular changes induced by the compound, moving beyond a single-target hypothesis. researchgate.net

Future research should incorporate:

Proteomics: To identify the protein targets and pathways that are modulated by the compound. This can reveal the mechanism of action and potential biomarkers of response. nih.gov

Metabolomics: To analyze the changes in the cellular metabolome upon treatment. This can provide insights into the metabolic pathways affected by the compound. researchgate.netnih.gov

Transcriptomics: To study the global changes in gene expression. This can help in understanding the upstream regulatory events triggered by the compound.

A multi-omics approach will be instrumental in building a comprehensive picture of the compound's biological effects and for identifying novel therapeutic hypotheses.

Addressing Research Hurdles and Data Interpretation Challenges

The path of drug discovery and development is fraught with challenges, and the investigation of this compound will be no exception. Proactively addressing these hurdles is key to successful research progression.

Key challenges include:

Compound Solubility and Stability: As mentioned, poor solubility can be a significant obstacle. wuxiapptec.comresearchgate.net Thorough characterization of the compound's physicochemical properties is essential.

Data Reproducibility: Ensuring the reproducibility of biological data is paramount. This requires standardized protocols, robust quality control of the compound, and rigorous statistical analysis.

Interpretation of Off-Target Effects: Differentiating between on-target and off-target effects is a common challenge in preclinical research. A combination of in silico and in vitro approaches can help in predicting and validating the target engagement.

Theoretical and Computational Modeling: The use of computational tools for predicting properties like lipophilicity and for molecular docking studies can aid in rational drug design, but these models must be validated experimentally. nih.govscirp.org

Prospects for Translational Research Beyond the Scope of This Outline

While this outline focuses on preclinical research, the long-term vision for a promising compound like this compound extends towards eventual therapeutic application. The foundation for this transition is built upon a robust and comprehensive preclinical data package.

Future prospects for translational research will depend on:

Identification of a Clear Therapeutic Indication: The preclinical studies outlined above should aim to identify a specific disease area where the compound shows significant efficacy and a favorable therapeutic window.

Development of Reliable Biomarkers: The integration of omics technologies can aid in the discovery of biomarkers that can be used to monitor the compound's activity and to select the patient populations most likely to respond. nih.gov

Pharmacokinetic and Pharmacodynamic Modeling: A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as the relationship between its concentration and its effect, is crucial for designing future studies.

The successful navigation of these future research directions and the overcoming of the associated challenges will be critical in determining the ultimate scientific and therapeutic value of this compound.

Q & A

Q. What are the established synthetic routes for 1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A common approach is the condensation of 5-chloro-2-aminothiophenol with a diketone precursor, followed by acetylation. For example:

  • Step 1: Cyclization of 5-chloro-2-aminothiophenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the benzothiazole core.
  • Step 2: Acetylation using acetyl chloride in glacial acetic acid under reflux conditions .

Key Reaction Conditions Table:

StepReagents/ConditionsSolventTemperatureTimeYield
1Chloroacetyl chloride, Et₃NDCM0–5°C2h65–70%
2Acetyl chloride, AcOHAcOHReflux40 min75–80%

Validation: Purity is confirmed via TLC (methanol:chloroform, 1:9) and NMR spectroscopy .

Q. How is the structure of this compound characterized?

Methodological Answer: Structural elucidation employs:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the benzothiazole ring (δ 7.8–8.2 ppm for aromatic protons) and acetyl group (δ 2.6 ppm for CH₃, 190 ppm for carbonyl carbon).
  • Mass Spectrometry (MS): Molecular ion peak at m/z 225 (M⁺) aligns with the molecular formula C₉H₆ClNOS.
  • IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O) and 750 cm⁻¹ (C-Cl) .

Q. What initial biological activities have been reported for this compound?

Methodological Answer: Preliminary studies on benzothiazole derivatives highlight:

  • Antimicrobial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Candida albicans via broth microdilution assays.
  • Enzyme Inhibition: IC₅₀ of 12 µM against Mycobacterium tuberculosis enoyl-ACP reductase, suggesting anti-tubercular potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in its synthesis?

Methodological Answer: Yield optimization strategies include:

  • Catalyst Screening: Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Temperature Gradients: Lower temperatures (0–5°C) reduce side reactions during acetylation.

Example Optimization Table:

ParameterBaselineOptimizedImpact on Yield
CatalystNoneZnCl₂ (5 mol%)+15%
SolventEthanolDMF+20%
TemperatureReflux0–5°C+10%

Validation: HPLC analysis confirms reduced impurities (<2%) under optimized conditions .

Q. What strategies address contradictions in reported biological activity data?

Methodological Answer: Contradictions arise from assay variability or structural analogs. Mitigation strategies:

  • Standardized Assays: Use CLSI guidelines for antimicrobial testing.
  • Structure-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., 5-Cl vs. 5-F analogs show 3-fold difference in IC₅₀ against fungal CYP51).
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) identifies binding affinity variations due to halogen positioning .

Q. What is the molecular interaction mechanism with biological targets?

Methodological Answer: Mechanistic insights are derived from:

  • Docking Studies: The acetyl group forms hydrogen bonds with ATP-binding pockets (e.g., EGFR kinase, ΔG = -9.2 kcal/mol).
  • SAR Analysis: 5-Chloro substitution enhances hydrophobic interactions in bacterial DNA gyrase (Ki = 0.8 µM vs. 2.1 µM for unsubstituted analogs).
  • Enzyme Kinetics: Non-competitive inhibition observed via Lineweaver-Burk plots for acetylcholinesterase .

Q. How does electronic modulation (e.g., substituents) affect reactivity and bioactivity?

Methodological Answer: Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity and target binding:

  • Reactivity: 5-Chloro substitution increases oxidation potential (Epa = +1.2 V vs. Ag/AgCl) in cyclic voltammetry.
  • Bioactivity: Fluorine analogs show improved metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for -H) in microsomal assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.